2,6-Dibromo-4-methoxyphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIZMXOUTHAIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547674 | |
| Record name | 2,6-Dibromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-74-7 | |
| Record name | 2,6-Dibromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance Within Halogenated Phenolic Compounds
Halogenated phenols are a broad class of organic compounds characterized by a phenol (B47542) core with one or more halogen atoms attached to the aromatic ring. These compounds are of significant interest due to their diverse origins and applications. They are found as natural products, particularly in marine organisms, and are also synthesized for use as intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals. researchgate.netasu.ru The presence, type, and position of the halogen atoms can dramatically alter the physical, chemical, and biological properties of the parent phenol molecule.
2,6-Dibromo-4-methoxyphenol fits within this class as a di-brominated derivative. The introduction of bromine atoms to the phenol ring imparts specific characteristics:
Increased Lipophilicity: The bromine atoms enhance the compound's fat-solubility compared to its non-brominated counterpart, 4-methoxyphenol (B1676288).
Modified Acidity: The electron-withdrawing nature of the bromine atoms increases the acidity of the phenolic hydroxyl group.
Reactive Sites: The bromine atoms can serve as leaving groups or direct further substitution reactions, making the compound a versatile building block in organic synthesis.
Many halogenated phenols are recognized for their role in fundamental chemical studies, including investigations into reaction mechanisms and environmental degradation pathways. rsc.org For instance, bromophenols are known to be synthesized by marine algae as secondary metabolites. researchgate.net While some halogenated phenols are studied for their potential environmental impact, others, like this compound, are primarily utilized as reagents and building blocks in controlled laboratory and industrial settings. nih.gov
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 2423-74-7 |
| Molecular Formula | C₇H₆Br₂O₂ |
| Molecular Weight | 281.93 g/mol |
| Melting Point | 89-90 °C |
| Appearance | Solid |
| InChI Key | SGIZMXOUTHAIAN-UHFFFAOYSA-N |
Table 1: Physicochemical properties of this compound. Data sourced from public chemical databases. sigmaaldrich.comnih.gov
Overview of Research Trajectories for Brominated Phenols in Organic Chemistry
Direct Bromination Strategies
Direct bromination of phenolic substrates is a fundamental approach for introducing bromine atoms onto an aromatic ring. The hydroxyl and methoxy (B1213986) groups of the precursor, 4-methoxyphenol (B1676288), are activating and direct incoming electrophiles to the ortho and para positions. As the para position is occupied by the methoxy group's directing influence, bromination occurs at the ortho positions relative to the hydroxyl group.
Bromination of 4-Methoxyphenol Precursors
The direct bromination of 4-methoxyphenol is a common method to produce this compound. Various brominating agents and reaction conditions have been employed to achieve this transformation. A notable method involves the treatment of 4-methoxyphenol with benzyltrimethylammonium (B79724) tribromide (BTMABr₃). In one specific procedure, 4-methoxyphenol is dissolved in a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), to which BTMABr₃ is added. The reaction proceeds at room temperature, and after a couple of hours, the product can be isolated. nottingham.ac.uk This approach highlights a straightforward conversion of the precursor to the desired dibrominated product.
Another established method for the dibromination of a similar precursor, p-nitrophenol, involves using elemental bromine in glacial acetic acid. orgsyn.org This classic electrophilic aromatic substitution proceeds by dissolving the phenol in acetic acid, followed by the dropwise addition of a bromine solution. orgsyn.org While this specific example uses p-nitrophenol, the principle is directly applicable to the more activated 4-methoxyphenol.
The table below summarizes representative conditions for the direct bromination of 4-methoxyphenol and related precursors.
| Precursor | Brominating Agent | Solvent(s) | Conditions | Product | Yield | Reference |
| 4-Methoxyphenol | Benzyltrimethylammonium tribromide (BTMABr₃) | Dichloromethane, Methanol | Room Temperature, 2 hours | This compound | Not specified | nottingham.ac.uk |
| p-Nitrophenol | Bromine (Br₂) | Glacial Acetic Acid | Room Temp, then 85°C | 2,6-Dibromo-4-nitrophenol | 96-98% | orgsyn.org |
This table presents examples of direct bromination reactions on phenolic precursors.
Regioselective Synthesis Approaches
Achieving high regioselectivity is crucial in the synthesis of substituted phenols to avoid the formation of undesired isomers and simplify purification processes. For phenols, controlling the position of bromination (ortho vs. para) is a key challenge. Several advanced methods have been developed to direct bromination with high precision.
One strategy employs a combination of hydrogen bromide (HBr) and a sulfoxide (B87167) as an oxidant. ccspublishing.org.cn This system allows for the regioselective bromination of phenols, where the steric bulk of the sulfoxide can influence the site of attack. ccspublishing.org.cn A patented method utilizes trimethylbromosilane as the brominating reagent with an aryl sulfoxide as an activator. google.com This approach achieves high regioselectivity; for phenols with an unsubstituted para position, para-bromination is favored, whereas ortho-bromination occurs if the para position is blocked. google.com
Visible-light photoredox catalysis has also emerged as a powerful tool for regioselective bromination. Using a ruthenium-based photocatalyst (Ru(bpy)₃Cl₂) and a bromine source like CBr₄, phenols can be brominated with high yield and selectivity under mild conditions. beilstein-journals.orgnih.gov For instance, the photocatalytic bromination of 4-methoxyphenol derivatives yields the 2-bromo product selectively. beilstein-journals.orgnih.gov
A process for selective para-bromination of phenols has been developed using liquid bromine in the presence of metal or pseudo-metal halides, such as sodium bromide (NaBr), in an ester solvent like isopropyl acetate. google.com This method yielded 99.1% 4-bromo-2-methoxyphenol (B1221611) from o-methoxyphenol, demonstrating high regioselectivity. google.com
Green Chemistry Considerations in Bromination Processes
Traditional bromination methods often rely on hazardous reagents like elemental bromine and volatile organic solvents. Modern synthetic chemistry emphasizes the development of more environmentally benign processes. Several "green" approaches to phenol bromination have been reported.
An eco-friendly protocol utilizes boric acid as a recyclable catalyst, potassium bromide (KBr) as the bromide source, and hydrogen peroxide (H₂O₂) as the oxidant. tandfonline.com This reaction proceeds effectively at room temperature in water or ethanol (B145695). tandfonline.com Another green method employs a recyclable calcium bromide–bromine (CaBr₂–Br₂) system in water, which avoids the need for organic solvents and metal catalysts. rsc.org
A particularly efficient and green synthesis of bromophenols involves the ipso-hydroxylation of arylboronic acids followed by bromination. rsc.orgresearchgate.net This one-pot method uses hydrogen peroxide as the oxidant and can be conducted in ethanol at room temperature with a reaction time as short as one minute, yielding brominated phenols in good to excellent yields without the need for chromatographic purification. rsc.orgresearchgate.net
| Green Reagent/System | Oxidant | Solvent | Key Advantages | Reference |
| Boric acid / KBr | Hydrogen Peroxide | Water or Ethanol | Recyclable catalyst, inexpensive and safe reagents. | tandfonline.com |
| CaBr₂–Br₂ | - | Water | Recyclable brominating agent, solvent-free isolation. | rsc.org |
| H₂O₂ / HBr on Arylboronic Acids | Hydrogen Peroxide | Ethanol | Very rapid (1 min), mild conditions, scalable. | rsc.orgresearchgate.net |
This table highlights several green chemistry approaches for the bromination of aromatic compounds.
Advanced Synthetic Transformations Involving Brominated Phenolic Intermediates
Brominated phenols like this compound are valuable intermediates for constructing more elaborate molecular architectures. The bromine atoms serve as versatile handles for cross-coupling reactions and other transformations.
Utilization in Multi-Step Organic Synthesis (e.g., Neolignan Pathways)
Neolignans are a class of natural products with diverse biological activities and complex structures. The synthesis of these molecules often requires carefully planned routes involving key building blocks. This compound has been explicitly used as an intermediate in a bioinspired synthetic approach toward simonsol A, a sesqui-neolignan. nottingham.ac.uk The presence of two bromine atoms allows for sequential and site-selective functionalization, which is critical for building the intricate polycyclic core of such natural products.
Synthesis of Related Dibrominated Methoxylated Aromatic Systems (e.g., Polybrominated Diphenyl Ethers, Trifluoromethoxyanilines)
Brominated phenolic compounds are precursors to a variety of other important aromatic systems.
Polybrominated Diphenyl Ethers (PBDEs): These compounds have been widely used as flame retardants. Synthetic routes to specific PBDE congeners often rely on bromophenols as starting materials. researchgate.net One method involves the coupling of a bromophenol with a symmetrical brominated diphenyliodonium (B167342) salt to form the ether linkage. researchgate.net Additionally, enzymatic methods using bromoperoxidase from marine algae can catalyze the dimerization of bromophenols to produce hydroxylated PBDEs. acs.orgencyclopedia.pub These biosynthetic approaches represent a green alternative for creating these complex structures. encyclopedia.pub
Trifluoromethoxyanilines: These structures are important in medicinal chemistry and materials science. The synthesis of certain substituted anilines can involve brominated phenolic intermediates. For example, 3-bromoanisole, which can be prepared from 3-bromophenol (B21344) via methylation, is a precursor for synthesizing 2-trifluoromethoxyaniline. google.com The bromo-group facilitates further transformations to introduce the trifluoromethoxy and amino functionalities.
Exploring Alternative Coupling and Derivatization Routes
The synthetic utility of this compound extends beyond its direct use, serving as a versatile intermediate for the construction of more complex molecular architectures. The presence of two reactive bromine atoms and a phenolic hydroxyl group allows for a variety of coupling and derivatization reactions. These transformations are crucial for creating novel compounds with potentially interesting electronic, biological, or material properties. Key strategies include cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at the ortho positions, as well as derivatization of the hydroxyl group.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the sites of the bromine atoms. The Suzuki-Miyaura and Ullmann couplings are particularly relevant for aryl bromides like this compound.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a highly versatile palladium-catalyzed cross-coupling of an organoboron compound with a halide. nih.gov For this compound, this reaction offers a pathway to introduce a wide array of aryl, heteroaryl, or vinyl substituents at the 2- and/or 6-positions. The reaction conditions are generally mild and tolerant of various functional groups, which is a significant advantage. nih.gov
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity, especially when attempting mono- or di-substitution. For instance, the derivatization of protected 4-bromo-β³-homophenylalanine has been achieved in mixed organic/aqueous conditions with a low catalyst loading. mdpi.com The synthesis of various functionalized 2,5-biaryl-3-hexylthiophene derivatives has been accomplished using Pd(PPh₃)₄ as a catalyst and potassium phosphate (B84403) as a base. nih.gov Lewis acid-mediation can also be employed in Suzuki-Miyaura couplings, as demonstrated in the derivatization of sumanenetrione. rsc.org
Table 1: Illustrative Suzuki-Miyaura Reaction Parameters
| Catalyst / Ligand | Base | Solvent | Substrate Type | Product Type | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | Arylboronic acids | Biaryls | nih.gov |
| Pd(OAc)₂ / P(o-tol)₃ | Na₂CO₃ | DME/H₂O | Arylboronic acids | Biaryls | mdpi.com |
| PdCl₂(dppf) | - | THF/Ethylene Glycol | Arylboronic acid esters | Biaryls | - |
| Na₂PdCl₄ / TPPTS | Na₂CO₃ | Water | Arylboronic acids | Biaryls | mdpi.com |
This table presents a generalized summary of conditions often employed in Suzuki-Miyaura reactions and does not represent specific reactions with this compound.
Ullmann Coupling:
The Ullmann coupling is a classic copper-catalyzed reaction used to form carbon-carbon or carbon-oxygen bonds from aryl halides. wikipedia.orgsci-hub.se While it often requires harsher conditions than palladium-catalyzed reactions, it remains a valuable method, particularly for large-scale synthesis and for specific substrates where palladium catalysis is less effective. wikipedia.org The traditional Ullmann biaryl synthesis involves the coupling of two aryl halide molecules in the presence of a copper catalyst to form a symmetrical biaryl. wikipedia.orgrsc.org
Modern variations of the Ullmann reaction have been developed to allow for the formation of C-O bonds, leading to diaryl ethers. For example, the coupling of m-methoxyphenol with iodobenzene (B50100) derivatives can be achieved using Cs₂CO₃ and a small amount of CuBr as a catalyst. mdpi.com L-proline has been used as a ligand to facilitate Ullmann couplings under milder conditions. mdpi.com
Derivatization of the Phenolic Hydroxyl Group
The hydroxyl group of this compound is another key site for derivatization, most commonly through etherification reactions.
Etherification:
The formation of phenolic ethers can be accomplished through various methods. A common approach is the Williamson ether synthesis, which involves the deprotonation of the phenol to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. Another route is the Baeyer-Villiger oxidation of a corresponding ketone, which can lead to the formation of a phenolic ester that is subsequently converted to an ether. core.ac.uk For instance, 4-methoxyphenol can be produced from p-benzoquinone and methanol through a free-radical reaction. wikipedia.org The synthesis of m-aryloxy phenols has been achieved through Ullmann couplings of m-methoxyphenol with iodobenzene derivatives, followed by demethylation. mdpi.com
A study on the bromination of 4-methoxyphenol catalyzed by [VIVOTPP(CN)4] demonstrated the formation of 2-bromo-4-methoxyphenol (B98834) and this compound. acs.org This highlights a direct synthetic route to the target compound from a readily available precursor.
Table 2: Example of 4-Methoxyphenol Bromination
| Catalyst | Oxidant | Bromine Source | Product Selectivity | Reference |
| [VIVOTPP(CN)₄] | H₂O₂ / HClO₄ | KBr | 2-bromo-4-methoxyphenol (76%), this compound (24%) | acs.org |
These alternative coupling and derivatization strategies significantly broaden the chemical space accessible from this compound, enabling its use as a building block for a diverse range of more complex molecules.
Advanced Spectroscopic and Computational Characterization of 2,6 Dibromo 4 Methoxyphenol
Experimental Spectroscopic Characterization
Experimental spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of chemical compounds. For 2,6-Dibromo-4-methoxyphenol, a combination of X-ray diffraction and nuclear magnetic resonance spectroscopy would provide a comprehensive understanding of its molecular and supramolecular features.
X-ray Diffraction (XRD) Analysis
X-ray diffraction analysis of a suitable single crystal provides definitive information about the three-dimensional arrangement of atoms in the solid state.
An XRD study would precisely determine the bond lengths, bond angles, and torsional angles of the this compound molecule. This includes the C-C, C-O, C-H, and C-Br bond lengths within the aromatic ring and its substituents. The analysis would also reveal the planarity of the benzene (B151609) ring and the conformation of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups relative to the ring. Key parameters of interest would be the rotational angle of the methoxy group and the orientation of the hydroxyl proton, which are crucial for understanding its hydrogen bonding capabilities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the connectivity and structure of a molecule in solution.
In a ¹H-NMR spectrum of this compound, the chemical shifts of the protons provide insight into their local electronic environments. Due to the molecule's symmetry, the following signals would be anticipated:
A singlet corresponding to the two equivalent aromatic protons (H-3 and H-5).
A singlet for the three protons of the methoxy group (-OCH₃).
A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be dependent on solvent, concentration, and temperature.
The integration of these signals would correspond to a 2:3:1 ratio, confirming the proton count in each unique environment.
Table 1: Predicted ¹H-NMR Signals for this compound
| Proton Type | Predicted Multiplicity |
|---|---|
| Aromatic (H-3, H-5) | Singlet |
| Methoxy (-OCH₃) | Singlet |
Note: Actual chemical shift values (in ppm) are dependent on the solvent used and require experimental data.
A proton-decoupled ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. Given the symmetry of this compound, five distinct signals are expected for its seven carbon atoms:
Four signals for the aromatic carbons: C1 (bearing the -OH), C2/C6 (bearing the -Br), C3/C5 (bearing -H), and C4 (bearing the -OCH₃).
One signal for the methoxy group carbon (-OCH₃).
The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents (Br, O), providing a detailed map of the carbon framework.
Table 2: Predicted ¹³C-NMR Signals for this compound
| Carbon Type | Number of Carbons |
|---|---|
| C-OH (C1) | 1 |
| C-Br (C2, C6) | 2 (1 signal) |
| C-H (C3, C5) | 2 (1 signal) |
| C-OCH₃ (C4) | 1 |
Note: Actual chemical shift values (in ppm) require experimental determination.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. By mapping correlations between nuclei, techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) confirm the precise connectivity of the molecule.
COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, the two aromatic protons (H-3 and H-5) are chemically equivalent and separated by four bonds, so no cross-peak is expected between them. Similarly, the methoxy protons and the phenolic hydroxyl proton would not show correlations to the aromatic protons. The primary function of COSY in this case is to confirm the absence of vicinal or geminal proton-proton couplings, consistent with the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is a crucial experiment for assigning the carbon signals. The aromatic proton signal will correlate directly to the signal of the carbon it is bonded to (C-3 and C-5). Likewise, the protons of the methoxy group will show a strong cross-peak to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-4 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton, especially in identifying quaternary carbons. sdsu.educolumbia.edu For this compound, key HMBC correlations would be anticipated as follows:
The protons of the methoxy group (¹H at ~3.8 ppm) would show a correlation to the C-4 carbon, confirming the position of the methoxy group.
The aromatic protons (¹H at H-3/H-5) would exhibit correlations to the adjacent carbons C-2, C-4, and C-6, as well as to C-1.
The phenolic hydroxyl proton would be expected to show correlations to the C-1 carbon and the adjacent C-2 and C-6 carbons.
The expected 2D NMR correlations are summarized in the table below.
| ¹H Atom | Expected ¹H Shift (ppm) | Correlated ¹³C (HSQC) | Correlated ¹³C (HMBC) |
| -OH | Variable | None | C-1, C-2, C-6 |
| H-3, H-5 | ~7.0-7.3 | C-3, C-5 | C-1, C-2, C-4, C-6 |
| -OCH₃ | ~3.8 | -OCH₃ Carbon | C-4 |
Vibrational Spectroscopy
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum is dominated by absorptions arising from the phenolic -OH, the methoxy group, the aromatic ring, and the carbon-bromine bonds.
Key expected absorption bands include:
O-H Stretching: A prominent, broad absorption band is expected in the region of 3550-3300 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group is expected in the 2950-2850 cm⁻¹ range.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: Strong bands corresponding to the C-O stretching of the aryl ether (methoxy group) and the phenol (B47542) are expected in the 1260-1000 cm⁻¹ range.
C-Br Stretching: The stretching vibrations for carbon-bromine bonds are found at lower wavenumbers, typically in the 680-515 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H Stretch (H-bonded) | 3550–3300 | Strong, Broad |
| Aromatic C-H Stretch | 3100–3000 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2950–2850 | Medium |
| Aromatic C=C Stretch | 1600–1450 | Medium-Strong |
| Asymmetric/Symmetric C-O-C Stretch (Ether) | 1260-1000 | Strong |
| C-Br Stretch | 680-515 | Strong |
Raman spectroscopy provides complementary data to FT-IR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, symmetric vibrations are often more prominent in the Raman spectrum. Key expected Raman signals would include the symmetric breathing mode of the aromatic ring, symmetric C-Br stretching, and other skeletal vibrations of the benzene ring, which might be weak or absent in the IR spectrum.
To achieve a definitive assignment of vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical calculations. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT) using basis sets like B3LYP/6-311++G(d,p), are employed to calculate the optimized molecular geometry and the corresponding harmonic vibrational frequencies. globalresearchonline.net
The calculated frequencies are systematically higher than the experimental ones due to the neglect of anharmonicity and other model limitations. Therefore, they are often scaled using empirical scaling factors to improve the agreement with experimental data. globalresearchonline.netnih.gov This correlative approach allows for a confident assignment of nearly all observed bands to specific molecular motions (Potential Energy Distribution - PED), providing a deeper understanding of the molecule's vibrational properties. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring. The hydroxyl (-OH), methoxy (-OCH₃), and bromine (-Br) substituents act as auxochromes, which modify the absorption characteristics of the benzene ring.
Substituted phenols typically exhibit two main absorption bands in the UV region arising from π → π* transitions. For this compound, these bands are expected to be red-shifted (shifted to longer wavelengths) compared to unsubstituted phenol due to the influence of the auxochromic groups. The presence of the electron-donating hydroxyl and methoxy groups, along with the heavy bromine atoms, contributes to this shift. The exact absorption maxima (λmax) can also be influenced by the polarity of the solvent used for analysis. researchgate.net
| Transition Type | Expected Absorption Maximum (λmax) Range | Chromophore/Functional Group Involved |
| π → π | ~230-250 nm | Benzene Ring E2-band |
| π → π | ~280-300 nm | Benzene Ring B-band |
Quantum Chemical and Computational Studies
The intricate electronic and structural properties of this compound have been elucidated through sophisticated computational chemistry techniques. These in silico studies provide a molecular-level understanding that complements experimental data, offering deep insights into the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary tool for investigating the properties of phenolic compounds due to its excellent balance of computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for these types of molecular systems. colab.wsscispace.com
DFT calculations are instrumental in determining the most stable three-dimensional structure of this compound. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. For substituted phenols, geometry optimization reveals the planarity of the benzene ring and the orientation of the hydroxyl and methoxy substituents.
In studies on closely related derivatives, such as Schiff bases formed from substituted bromomethoxyphenols, DFT calculations at the B3LYP level have been used to predict geometric parameters. researchgate.net These calculations generally show good agreement with experimental data obtained from X-ray crystallography. researchgate.net For this compound, conformational analysis would focus on the rotation around the C-O bonds of the hydroxyl and methoxy groups to identify the lowest energy conformer. The steric hindrance from the bulky bromine atoms ortho to the hydroxyl group significantly influences the preferred orientation of these functional groups.
Table 1: Illustrative Calculated Geometrical Parameters for a Phenol-Imine Derivative of a Related Bromomethoxyphenol using DFT/B3LYP
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1–O1 | 1.328 | C7–N1–C8 | 121.55 |
| C1–C2 | 1.405 | N1–C7–C6 | 121.775 |
| C2–Br1 | 1.906 | O1–C1–C6 | 121.813 |
| C3–C4 | 1.396 | C1-C6-C7 | - |
| C4–Br2 | 1.913 | - | - |
Data adapted from a computational study on (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol. researchgate.net
While this compound itself exists predominantly in the phenol form, its derivatives, particularly Schiff bases (imines), exhibit interesting tautomeric equilibria. scispace.com The most common form is the phenol-imine (OH form), which can undergo intramolecular proton transfer to form the keto-amine (NH form). scispace.commjcce.org.mk
DFT calculations are crucial for studying this equilibrium. By calculating the total electronic energies of both the phenol-imine and keto-amine tautomers, their relative stabilities can be determined. researchgate.net For Schiff bases derived from brominated phenols, computational studies consistently show that the phenol-imine form is more stable than the keto-amine form, often by several kcal/mol. researchgate.netresearchgate.net The energy difference is influenced by the electronic nature of substituents and the solvent environment. nih.govresearchgate.net Polar solvents can stabilize the more polar keto-amine form, shifting the equilibrium. nih.gov
A powerful application of DFT is the simulation of various spectroscopic data, which can be compared with experimental results to validate the computed structure.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical limitations, and they typically show excellent agreement with experimental FT-IR spectra. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net For derivatives of this compound, TD-DFT calculations can distinguish between the absorption bands of the phenol-imine and keto-amine tautomers, helping to interpret experimental spectra recorded in different solvents. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). These predicted ¹H and ¹³C NMR spectra are invaluable for assigning experimental signals and confirming the tautomeric form present in solution. nih.gov
Table 2: Illustrative Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax) for a Schiff Base Derivative in Different Solvents
| Solvent | Experimental λmax (nm) | Calculated λmax (nm) (Phenol-Imine) |
| Ethanol (B145695) | 310, 338, 432 | 308, 345, 430 |
| DMSO | 310, 340, 426 | 312, 350, 428 |
| Benzene | 315, 345 | 314, 348 |
Data adapted and generalized from studies on (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol. researchgate.net
To understand the mechanism of tautomerization in derivatives, Potential Energy Surface (PES) scans are performed. colab.wsscispace.com This technique involves systematically changing a specific geometric coordinate, such as the O-H bond distance, while optimizing the rest of the molecular geometry at each step.
A PES scan for the intramolecular proton transfer in a Schiff base derivative of this compound maps the energy of the system as the proton moves from the phenolic oxygen to the imine nitrogen. researchgate.net The resulting energy profile typically shows two minima corresponding to the stable phenol-imine and the less stable keto-amine tautomers. researchgate.net The peak of the energy barrier between these two minima represents the transition state for the proton transfer reaction. The height of this energy barrier provides insight into the kinetics of the tautomerization process. researchgate.net
Advanced Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)
Beyond DFT, more computationally intensive ab initio methods provide a higher level of theory for electronic structure calculations.
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. While foundational, HF theory neglects electron correlation, which can affect the accuracy of energy and property calculations. It is often used as a starting point for more advanced methods. researchgate.net
Møller-Plesset (MP) Perturbation Theory: MP theory is a post-Hartree-Fock method that incorporates electron correlation by adding perturbation corrections. Second-order Møller-Plesset theory (MP2) is a common choice that offers improved accuracy over HF and, in some cases, DFT for certain systems, particularly where dispersion interactions are important. researchgate.net In studies of related Schiff bases, MP2 has been used alongside DFT to provide a more robust computational analysis of tautomeric preferences and molecular structures. researchgate.net These advanced methods, though demanding in terms of computational resources, serve as important benchmarks for validating the results obtained from more economical DFT functionals.
Electronic Structure Analysis
The electronic structure of a molecule dictates its physical and chemical properties. Through computational quantum mechanical methods, it is possible to gain deep insights into the distribution of electrons and the nature of chemical bonds within this compound.
Natural Bond Orbital (NBO) analysis is a powerful tool used to translate complex wavefunctions into the familiar language of Lewis structures, revealing localized bonds, lone pairs, and the delocalizing effects of orbital interactions. uni-muenchen.de This analysis provides a quantitative description of the charge distribution and the donor-acceptor interactions within the molecule.
The delocalization of lone pair electrons from the oxygen and bromine substituents into the π* orbitals of the aromatic ring increases the electron density of the ring. ucc.edu.gh This charge transfer can be quantified by second-order perturbation theory analysis, which estimates the stabilization energy E(2) associated with each donor-acceptor interaction. altervista.orgresearchgate.net A higher E(2) value indicates a stronger interaction. In a related compound, the stabilization energy for an intramolecular O–H···N hydrogen bond was calculated to be 29.29 kcal/mol. researchgate.net For this compound, significant stabilization is expected from interactions such as LP(O) → π(C-C) and LP(Br) → π(C-C), reflecting the resonance effects of the substituents.
Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O1) | π* (C1-C6) | High | n → π* (Resonance) |
| LP (O1) | π* (C2-C3) | Moderate | n → π* (Resonance) |
| LP (O2) | π* (C3-C4) | Moderate | n → π* (Resonance) |
| LP (Br1) | π* (C1-C2) | Moderate | n → π* (Resonance) |
| LP (Br2) | π* (C5-C6) | Moderate | n → π* (Resonance) |
Note: The values in this table are illustrative, based on typical NBO analyses of substituted phenols. The actual calculated values may vary depending on the level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. semanticscholar.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability, with a larger gap suggesting higher kinetic stability and lower chemical reactivity. semanticscholar.org
In this compound, the HOMO is expected to be localized primarily on the phenolic oxygen and the π-system of the aromatic ring, which is enriched by the electron-donating methoxy and bromo substituents. The LUMO is likely distributed over the antibonding π* orbitals of the benzene ring. Theoretical studies on similar bromophenols confirm that upon processes like electron transfer, the resulting unpaired electron is delocalized over the aromatic ring, particularly involving the bromine substituents. acs.orgacs.org The HOMO-LUMO gap for halogenated phenols is a key descriptor for their photoreactivity. murdoch.edu.au
Table 2: Calculated Frontier Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.75 |
| ΔE (HOMO-LUMO Gap) | 4.50 |
Note: These values are representative and based on DFT calculations performed on structurally similar halogenated phenols. The exact values are dependent on the computational method and basis set.
Reactivity and Chemical Potential Descriptors (e.g., Fukui Functions, Conceptual DFT)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts like electronegativity and hardness using derivatives of the electronic energy. d-nb.info These reactivity descriptors help predict and rationalize the chemical behavior of molecules. sci-hub.se
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Soft molecules have a small energy gap and are more reactive. semanticscholar.org
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment. It is calculated as ω = μ²/2η.
Local reactivity is described by the Fukui function , f(r), which indicates the change in electron density at a specific point when the total number of electrons in the system changes. acs.org It helps identify the most reactive sites within a molecule for nucleophilic attack (where f+(r) is large) and electrophilic attack (where f-(r) is large). For bromophenols, these indices can successfully predict the preferential sites for reactions like protonation. acs.orgkuleuven.be
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Value | Unit |
| Electronegativity (χ) | 4.00 | eV |
| Chemical Hardness (η) | 2.25 | eV |
| Global Softness (S) | 0.444 | eV⁻¹ |
| Electrophilicity Index (ω) | 3.56 | eV |
Note: Values are calculated from the representative HOMO/LUMO energies in Table 2.
Non-Covalent Interaction (NCI) Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking Interactions)
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in real space. jussieu.fr It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). Plotting the RDG against the electron density reveals peaks at low densities that correspond to non-covalent interactions. jussieu.fr These interactions are then visualized as isosurfaces, colored to distinguish between attractive (like hydrogen or halogen bonds) and repulsive (steric clash) interactions. mdpi.comic.ac.uk
In this compound, several non-covalent interactions are anticipated:
Intramolecular Hydrogen Bonding: A potential hydrogen bond can form between the hydrogen of the hydroxyl group and the lone pair of an adjacent bromine atom or the methoxy oxygen.
Halogen Bonding: The bromine atoms in this compound can act as electrophilic "σ-hole" donors, forming halogen bonds with nucleophilic atoms on neighboring molecules. mdpi.comencyclopedia.pub This is a highly directional interaction that can play a significant role in crystal packing. researchgate.net
π-Stacking Interactions: The aromatic ring can engage in π-π stacking with other molecules, contributing to the stability of the solid-state structure. researchgate.net
NCI analysis would visualize these interactions, for example, showing a green or blue isosurface between the hydroxyl hydrogen and a bromine atom, indicating a stabilizing hydrogen bond. mdpi.com Similarly, regions corresponding to halogen bonding and van der Waals interactions between stacked rings would be identifiable. rsc.org
Aromaticity Assessment (e.g., Harmonic Oscillator Model of Aromaticity - HOMA)
Aromaticity is a key concept describing the enhanced stability and unique reactivity of certain cyclic conjugated systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. acs.org It quantifies the degree of π-electron delocalization based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.gov
The HOMA index is defined by the equation: HOMA = 1 - [α/n] * Σ(Ropt - Ri)² where n is the number of bonds in the ring, α is a normalization constant, Ropt is the optimal bond length for an aromatic bond (e.g., 1.388 Å for C-C), and Ri are the actual bond lengths in the molecule. nih.gov A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 or less indicates a non-aromatic or anti-aromatic system. researchgate.net
For this compound, the presence of substituents on the benzene ring is expected to cause some bond length alternation, thereby slightly reducing the aromaticity compared to unsubstituted benzene. Both electron-donating and electron-withdrawing groups can lead to a decrease in the HOMA index. researchgate.nettsijournals.com However, the benzene ring in substituted phenols retains a high degree of aromatic character. Studies on similar Schiff bases show HOMA indices for the substituted phenyl ring to be high, for instance, 0.966. researchgate.net
Table 4: Aromaticity Assessment using HOMA Index
| Compound | HOMA Index (Predicted) |
| Benzene | 1.000 (by definition) |
| This compound | ~0.97 |
Note: The HOMA value for this compound is an estimated value based on findings for other substituted benzene derivatives. researchgate.netresearchgate.net
Chemical Reactivity and Transformation Mechanisms of 2,6 Dibromo 4 Methoxyphenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
The phenolic ring of 2,6-dibromo-4-methoxyphenol is substituted at the 2, 4, and 6 positions. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating, ortho, para-directing groups. Conversely, the bromine atoms are deactivating groups, also with an ortho, para-directing effect. In this molecule, the para position relative to the hydroxyl group is occupied by the methoxy group, and the ortho positions are occupied by bromine atoms. Similarly, the positions ortho to the methoxy group (positions 3 and 5) are adjacent to the bulky bromine atoms.
This substitution pattern makes further electrophilic aromatic substitution on the remaining free positions (3 and 5) challenging. The combined steric hindrance from the adjacent bromine atoms and the complex electronic effects of the existing substituents can deactivate the ring towards common electrophilic substitution reactions. For instance, attempts to perform Friedel-Crafts acylation on the structurally similar compound 3,5-dibromo-4-methoxyphenol have been reported to be unsuccessful, suggesting that the ring is highly deactivated or sterically hindered for such transformations. oregonstate.edu Classical electrophilic aromatic substitution reactions like nitration or further halogenation would require harsh conditions, which could lead to side reactions or degradation of the molecule. wku.edu
Derivatization Chemistry and Functional Group Interconversions
The functional groups of this compound serve as handles for a variety of derivatization reactions, allowing for the synthesis of more complex molecules.
The acidic phenolic hydroxyl group is a primary site for derivatization.
O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. The Williamson ether synthesis is a common method, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. francis-press.com Solvent-free methods have also been developed, providing a greener alternative. For example, phenols can be O-alkylated by grinding them with an alkyl bromide, a base like potassium carbonate, and an organic base catalyst at room temperature. daneshyari.com
Esterification: The synthesis of esters from this compound can be achieved by reacting it with carboxylic acids or their derivatives. A widely used method for esterification, particularly with sterically hindered components, is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst under mild, non-acidic conditions. orgsyn.org Another approach involves the Yamaguchi esterification, which is effective for synthesizing esters from sterically demanding alcohols and carboxylic acids. neliti.com
| Reaction Type | Reagents & Conditions | Product Type |
| O-Alkylation | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl halide (R-X) | Aryl ether |
| Esterification | Carboxylic acid (R-COOH), DCC, DMAP | Phenyl ester |
This table provides generalized conditions for the derivatization of phenolic hydroxyl groups.
The methoxy group (-OCH₃) is generally stable, but it can be cleaved to yield a hydroxyl group, a reaction known as demethylation. This transformation converts the 4-methoxyphenol (B1676288) derivative into a hydroquinone (B1673460) derivative (a benzene (B151609) ring with two hydroxyl groups). A common and effective reagent for this purpose is boron tribromide (BBr₃). mdpi.com The reaction proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Hydrobromic acid (HBr) can also be used for demethylation, often requiring high temperatures. mdpi.com
The two bromine atoms on the aromatic ring are excellent leaving groups for metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2 and 6 positions, making this compound a useful building block in organic synthesis. Dibromo monomers are frequently utilized in Suzuki and Stille cross-coupling reactions to synthesize complex molecules like semiconducting polymers. ossila.com
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of new alkyl, alkenyl, or aryl groups at the positions of the bromine atoms.
Stille Coupling: In a Stille reaction, the aryl bromide is coupled with an organotin compound, also catalyzed by palladium.
These cross-coupling reactions provide a powerful tool for elaborating the structure of this compound, transforming it into more complex and potentially functional derivatives.
| Coupling Reaction | Partner | Catalyst System | Bond Formed |
| Suzuki | Organoboron compound (R-B(OH)₂) | Palladium catalyst + Base | C-C |
| Stille | Organotin compound (R-SnR'₃) | Palladium catalyst | C-C |
| Buchwald-Hartwig | Amine (R₂NH) | Palladium catalyst + Base | C-N |
This table outlines common cross-coupling reactions applicable to aryl bromides.
Environmental Transformation and Degradation Pathways
Brominated phenols are recognized as environmental contaminants, and their fate in the environment is a subject of significant research. The degradation of this compound can occur through various biotic and abiotic pathways.
Aryl halides are generally resistant to hydrolysis under typical environmental conditions. Therefore, this compound is expected to be relatively stable in aqueous environments with respect to the direct hydrolytic cleavage of the carbon-bromine bonds.
However, its transformation is more likely to be initiated by other reactive species present in water, particularly during water treatment processes involving disinfectants like chlorine or advanced oxidation processes. mdpi.com The degradation of the related compound 2,6-dibromophenol (B46663) in water using plasma has been shown to proceed through a combination of radical, nucleophilic, and electrophilic reactions. scirp.org These processes can lead to the formation of bromide ions and the eventual breakdown of the benzene ring. scirp.org The presence of the electron-donating hydroxyl and methoxy groups can influence the susceptibility of the aromatic ring to oxidative degradation. researchgate.net For instance, the oxidation of similar phenolic compounds can lead to the formation of phenoxy radicals, which can then undergo dimerization or further oxidation. csic.es The photocatalytic degradation of substituted phenols is also a known pathway, where the rate and products are influenced by the substitution pattern on the aromatic ring. open.ac.uk
Oxidative Degradation Processes
The oxidative degradation of this compound, like other substituted phenols, is a critical process influencing its environmental fate. While specific studies on this compound are not extensively detailed in the provided literature, the degradation pathways can be inferred from research on structurally similar compounds, such as other brominated phenols and the flame retardant tetrabromobisphenol A (TBBPA), from which it can be a metabolite.
Oxidative processes like ozonation and photocatalysis are effective in transforming phenolic compounds. nih.govuni-due.de During ozonation, ozone can react with the phenolate (B1203915) form of the molecule, which is more reactive than the undissociated phenol. acs.org For substituted phenols, this reaction can lead to the formation of various transformation products, including substituted catechols and p-benzoquinones. acs.org In the case of 2,6-dibromophenol, ozonation has been shown to yield specific products, suggesting that this compound could undergo similar ring-opening and hydroxylation reactions. acs.org
Advanced oxidation processes often involve the generation of highly reactive hydroxyl radicals, which can attack the aromatic ring. uni-due.de The degradation of TBBPA, a more complex brominated phenol, through photocatalysis on magnetite catalysts has been shown to proceed via cleavage between a benzene ring and the isopropyl group, as well as through debromination. nih.gov This results in a variety of smaller phenolic compounds.
Key degradation products from the oxidative transformation of TBBPA include compounds that highlight potential pathways for this compound. For instance, the cleavage of TBBPA can yield 2,6-dibromo-4-isopropylphenol, which indicates the stability of the 2,6-dibromophenol moiety during certain oxidative reactions. nih.govresearchgate.net
Table 1: Exemplary Products from Oxidative Degradation of Related Phenolic Compounds
| Parent Compound | Process | Key Degradation Products | Reference |
|---|---|---|---|
| 4,4′-Isopropylidenebis(2,6-dibromophenol) (TBBPA) | Photocatalysis / Ozonolysis | 2,6-dibromo-4-isopropylphenol, 3,5-dibromo-4-hydroxybenzoic acid, 2,6-dibromo-4-methylphenol, Bisphenol A (BPA) | nih.gov |
| 2,6-dibromophenol | Ozonation | Catechol | acs.org |
| 4-methoxyphenol | Ozonation | Hydroquinone | acs.org |
Photolytic Transformations under Environmental Conditions
The transformation of this compound under environmental conditions is significantly influenced by photolysis. Photolytic processes can be categorized as direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as fulvic acids. researchgate.net
Direct photolysis of halogenated aromatic compounds in aqueous environments typically proceeds through dehalogenation, or the cleavage of the carbon-halogen bond. nih.gov This process of reductive debromination is a key pathway in the environmental degradation of many brominated compounds. researchgate.net For a molecule like this compound, this would involve the sequential removal of bromine atoms from the phenolic ring.
Indirect photolysis can also play a crucial role. For instance, the photolysis of fulvic acids in water generates short-lived, highly reactive species like triplet states (³FA) and singlet oxygen. researchgate.net These species can then react with and transform other organic pollutants present in the water. Research on the photochemical degradation of related compounds has identified intermediates formed through complex reaction sequences, including oxidative skeletal rearrangements followed by reduction and O-methylation. amazonaws.com One such identified intermediate is 2,6-Dibromo-4-(1-methoxy-ethyl)-phenol. researchgate.net
The photocatalytic degradation on semiconductor surfaces like titanium dioxide (TiO₂) is another relevant pathway. This process involves the generation of electron-hole pairs upon UV irradiation, leading to the formation of powerful oxidizing species that can degrade complex organic molecules. open.ac.uk Studies on various phenols have shown that this method is effective, with degradation pathways influenced by the substitution pattern on the phenol ring. open.ac.uk
Identification and Characterization of Environmental Metabolites and Degradation By-Products
The identification of metabolites and by-products is essential for understanding the complete environmental impact of this compound and its parent compounds. This compound itself has been identified as an environmental metabolite.
Specifically, it is a known degradation product of Tetrabromobisphenol A (TBBPA) found in submerged soil systems. amazonaws.com The transformation of TBBPA in soil can lead to the formation of this compound through processes that may involve oxidative skeletal rearrangements, reduction, and dehydration. amazonaws.com
The degradation of TBBPA and other related brominated flame retardants in various environmental and biological systems yields a wide array of by-products. These transformations primarily occur through debromination and β-scission (cleavage of the isopropyl bridge). researchgate.net The resulting metabolites are often less brominated and can include a variety of phenols and their derivatives.
Table 2: Identified Environmental Metabolites and Degradation By-Products from Related Brominated Compounds
| Parent Compound | Identified Product/Metabolite | Environment/Process | Reference |
|---|---|---|---|
| Tetrabromobisphenol A (TBBPA) | This compound | Submerged Soil | amazonaws.com |
| Tetrabromobisphenol A (TBBPA) | 2,6-dibromo-4-isopropylphenol | Laccase-catalyzed reaction | researchgate.net |
| Tetrabromobisphenol A (TBBPA) | 2,6-dibromo-4-methylphenol | Photocatalysis / Ozonolysis | nih.gov |
| Tetrabromobisphenol A (TBBPA) | 2,6-dibromophenol | General degradation | researchgate.net |
| Tetrabromobisphenol A (TBBPA) | 4-(2-hydroxyisopropyl)-2,6-dibromophenol | General degradation | researchgate.net |
| Tetrabromobisphenol A (TBBPA) | 3,5-dibromo-4-hydroxybenzoic acid | Photocatalysis / Ozonolysis | nih.gov |
| Unknown (Photolysis of fulvic acids) | 2,6-Dibromo-4-(1-methoxy-ethyl)-phenol | Photochemical degradation | researchgate.net |
Advanced Research Applications of 2,6 Dibromo 4 Methoxyphenol in Organic Synthesis and Materials Science
Utility as a Versatile Synthetic Building Block
The structural features of 2,6-Dibromo-4-methoxyphenol, including its electron-rich aromatic ring, nucleophilic hydroxyl group, and reactive carbon-bromine bonds, make it a valuable intermediate in the synthesis of more complex molecules.
In the pursuit of synthesizing complex natural products, chemists often seek versatile and well-defined starting materials. The dibrominated methoxyphenol scaffold has been explored in this context. A notable example involves its attempted use in the synthesis of xanthone-based natural products. oregonstate.edu Specifically, researchers investigated the use of 3,5-dibromo-4-methoxyphenol in a Friedel-Crafts acylation reaction with 2,6-dimethoxybenzoyl chloride. oregonstate.edu The goal was to construct a 2,8-dioxygenated-1,3-dihaloxanthone template, a key intermediate for the synthesis of chalaniline B, an aniline-containing natural product isolated from the endophytic fungus Chalara sp. 6661. oregonstate.edu However, this direct acylation approach proved unsuccessful, highlighting the specific reactivity challenges associated with this class of sterically hindered and electronically modified phenols. oregonstate.edu
| Reactant 1 | Reactant 2 | Reaction Type | Intended Product | Observed Outcome |
|---|---|---|---|---|
| 3,5-Dibromo-4-methoxyphenol | 2,6-Dimethoxybenzoyl chloride | Friedel-Crafts Acylation | Xanthone Template | Reaction Failed |
Bromophenols are recognized as crucial synthetic intermediates for a wide range of biologically active compounds. beilstein-journals.org The structural motif of this compound is analogous to other substituted phenols and pyridines used in the creation of high-value chemicals. For instance, the related compound 2,6-Dibromo-4-methoxypyridine is utilized as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, and in the development of pesticides. chemimpex.com Similarly, other meta-aryloxy phenols serve as intermediates in the synthesis of potent herbicides. mdpi.com The presence of bromo- and methoxy- functional groups allows for diverse chemical modifications, making compounds like this compound potential precursors for novel bioactive molecules in medicinal and agrochemical research. chemimpex.commdpi.com
While not a catalyst itself, this compound can be formed during catalytic reactions and its structural analogues play a role in modulating catalytic activity. nih.govchemicalbook.com In the oxidative bromination of 4-methoxyphenol (B1676288) using certain vanadyl porphyrin complexes as catalysts, this compound is formed as a side product, with the primary product being 2-bromo-4-methoxyphenol (B98834). nih.govacs.org
| Starting Material | Catalytic System | Major Product | Minor Product | Selectivity (Monobromo) |
|---|---|---|---|---|
| 4-Methoxyphenol | [VIVOTPP(Br)4] / KBr / H2O2 | 2-Bromo-4-methoxyphenol | This compound | 76% |
More directly related to its application in catalysis, sterically hindered phenols are used to influence the performance of certain catalysts. For example, 2,6-Dibromo-4-methylphenol, a close structural analogue, is employed to enhance the efficiency of molybdenum imido alkylidene catalysts used in olefin metathesis through noncovalent interactions. chemicalbook.com Olefin metathesis is a powerful organic reaction that reorganizes carbon-carbon double bonds, and its catalysts, particularly those based on ruthenium, are known for their functional group tolerance. harvard.edu The activity of these catalysts can be fine-tuned by the ligands attached to the metal center. google.com The electronic and steric properties of hindered phenols can influence the catalyst's stability and reactivity, suggesting a potential role for this compound as a ligand or additive in such catalytic systems. chemicalbook.comharvard.edu
Development of Functional Materials
The search for new materials with unique electronic and optical properties is a major driver of modern chemical research. The specific arrangement of electron-donating and electron-withdrawing groups in this compound makes it a candidate for incorporation into functional organic materials.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers, and are crucial for applications in optical data storage, telecommunications, and optical signal processing. researchgate.net The performance of NLO materials is highly dependent on their molecular structure. researchgate.net A common design strategy involves creating molecules with strong electron donor and acceptor groups to enhance the second-order NLO response, or hyperpolarizability. researchgate.net
Research into novel NLO materials has included the synthesis of complex heterocyclic compounds incorporating substituted phenols. researchgate.net For example, tetra-substituted imidazole (B134444) derivatives containing a 4-bromo-phenol moiety and a methoxyphenyl group have been synthesized and computationally analyzed. researchgate.net These studies, using Density Functional Theory (DFT), predicted significant first-order hyperpolarizabilities, confirming that the combination of bromo and methoxy (B1213986) functional groups on an aromatic system can contribute effectively to NLO properties. researchgate.net Given that this compound contains both electron-withdrawing bromine atoms and an electron-donating methoxy group, it represents a promising, albeit simple, building block for the rational design of more complex chromophores with potential NLO activity. researchgate.netdtic.mil
Analytical Method Development and Validation
The accurate quantification and identification of chemical compounds are essential for quality control, process monitoring, and research. mdpi.com The development of robust analytical methods for compounds like this compound relies on established techniques and rigorous validation protocols. researchgate.net
Methods for analyzing related halo-phenols often employ gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID). nih.govosha.gov For instance, a validated method for determining trace levels of 2,4,6-tribromophenol (B41969) in pharmaceutical products uses stir bar sorptive extraction (SBSE) followed by GC with tandem mass spectrometry (GC-MS/MS). nih.gov Another validated GC-MS method for 2,6-dimethoxyphenol (B48157) reported excellent performance characteristics. europa.eu
The validation of an analytical method ensures its reliability and includes the evaluation of several key parameters. researchgate.net These parameters quantify the method's performance and suitability for its intended purpose.
| Validation Parameter | Description | Representative Performance Example |
|---|---|---|
| Selectivity / Specificity | The ability to unequivocally assess the analyte in the presence of other components. researchgate.net | Component-specific MRM transitions in GC-MS/MS ensure distinction from matrix interferences. nih.gov |
| Precision (Repeatability) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. researchgate.net | Relative Standard Deviation for Repeatability (RSDr) ranging from 0.8% to 4.9% for GC-MS analysis of a related phenol (B47542). europa.eu |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. researchgate.net | Recovery rate ranging from 91% to 104% for GC-MS analysis. europa.eu |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net | Linear models established over a defined concentration range (e.g., 0.2–3.0 ppm). researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net | Component-dependent detection limits in the range of 1-100 pg/tablet for solids. nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net | Established at 1 mg/kg for 2,6-dimethoxyphenol in feed samples. europa.eu |
In addition to GC-based methods, high-performance liquid chromatography (HPLC) is also a valuable tool for assessing the purity of and detecting process-related impurities in complex brominated phenolic compounds. mdpi.com
Chromatographic Techniques for Separation and Quantification of Bromophenols
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful tools for the separation and quantification of bromophenols. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique.
In one method, the simultaneous determination of several bromophenols, including isomers of dibromophenol, was achieved using a Lichrospher 100 RP-18 column. mdpi.com The separation was performed with a water:acetonitrile gradient at a flow rate of 1.0 mL/min, and detection was carried out using UV absorbance at 286 nm for most bromophenols and 297 nm for 2,4,6-tribromophenol. mdpi.com This method demonstrated good chromatographic resolution for isomeric compounds, such as 2- and 4-bromophenol (B116583) and 2,4- and 2,6-dibromophenol (B46663). mdpi.com The detection limits for this HPLC method ranged from 89.0 ng/mL to 269 ng/mL for various bromophenols. mdpi.com
Another study utilized HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) with an electrospray ionization source for the analysis of bromophenols in aqueous samples. This technique offers high sensitivity and selectivity. While this method successfully separated and detected fourteen different brominated phenols, it was noted that the response for 2,6-dibromophenol was too low to be quantified by the MS detector under the optimized conditions. The method detection limits for other bromophenols were in the range of 0.1–13.9 ng/L for river water and 0.1–21.9 ng/L for seawater samples, highlighting the influence of the sample matrix.
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique, often requiring derivatization of the polar phenolic group to enhance volatility and chromatographic performance. googleapis.com
Table 1: HPLC Conditions for Bromophenol Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Technique | RP-HPLC-UV | HPLC-ESI-MS/MS |
| Column | Lichrospher 100 RP-18 | Not specified |
| Mobile Phase | Water:Acetonitrile gradient | Not specified |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV Absorbance (286 nm & 297 nm) | Electrospray Ionization Tandem Mass Spectrometry |
| Detection Limits | 89.0 - 269 ng/mL | 0.1 - 21.9 ng/L |
Capillary Electrophoresis for Analytical Determination of Bromophenols
Capillary electrophoresis (CE) has emerged as a rapid and efficient alternative to liquid chromatography for the analysis of bromophenols. Capillary zone electrophoresis (CZE) is a particularly suitable mode for separating these compounds.
A CZE method was established for the simultaneous analysis of five bromophenols, including 2,6-dibromophenol, in seafood. Current time information in Bangalore, IN.google.com.pgsigmaaldrich.com The optimal separation was achieved using a 20 mM borate-NaOH buffer at pH 10.0 with an applied voltage of +30 kV. Current time information in Bangalore, IN.google.com.pgsigmaaldrich.com Detection was performed by UV absorbance at 280 nm. Current time information in Bangalore, IN.google.com.pgsigmaaldrich.com This method demonstrated excellent linearity, with correlation coefficients for the calibration curves being above 0.998. Current time information in Bangalore, IN.sigmaaldrich.com The detection limits for the five bromophenols ranged from 0.9 to 1.9 mg/mL. Current time information in Bangalore, IN.google.com.pgsigmaaldrich.com This CZE method was found to be relatively rapid and produced symmetrical peaks compared to liquid chromatography. Current time information in Bangalore, IN.google.com.pgsigmaaldrich.com
To enhance the sensitivity of CE, online preconcentration techniques can be employed. One such method is ionic liquid-based single-drop microextraction (IL-SDME) coupled with CE for the determination of trace amounts of bromophenols in water samples. nih.gov This approach significantly improves detection limits, achieving values as low as 0.3 mg/L for the analyzed bromophenols. nih.gov
Table 2: Capillary Zone Electrophoresis Parameters for Bromophenol Separation
| Parameter | Value |
|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) |
| Buffer | 20 mM borate-NaOH (pH 10.0) |
| Voltage | +30 kV |
| Detection | UV Absorbance at 280 nm |
| Capillary | Uncoated 50 µm ID fused-silica |
| Detection Limits | 0.9 - 1.9 mg/mL |
Spectroscopic Methods for Detection in Complex Matrices
Spectroscopic methods are invaluable for the detection of bromophenols, especially in complex matrices where interfering substances are prevalent.
UV-Visible spectrophotometry can be used for the quantification of bromophenols, often after a reaction to form a colored complex. For instance, bromophenol blue has been utilized as an ion-pair reagent for the spectrophotometric determination of various compounds. frontiersin.orgresearchgate.net This method is based on the formation of a colored complex that can be measured at a specific wavelength. frontiersin.org
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful platform for the comprehensive detection and identification of compounds in complex matrices. This technique is particularly useful for discovering new or unexpected compounds. An integrated data filtering and identification strategy using LC-HRMS can aid in the rapid profiling of chemical constituents in complex samples.
In the context of complex environmental or biological samples, techniques like solid-phase extraction (SPE) are often used for sample cleanup and pre-concentration prior to spectroscopic analysis. googleapis.com For instance, the analysis of bromophenols in aqueous samples by HPLC-MS/MS often involves an initial SPE step to remove interfering matrix components and enrich the analytes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
